An In-Depth Technical Guide to the Structure and Synthesis of 3-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride
An In-Depth Technical Guide to the Structure and Synthesis of 3-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride, a bifunctional organic molecule of interest to researchers in medicinal chemistry and materials science. We will dissect its molecular structure, outline key physicochemical identifiers, and present two robust, field-proven synthetic strategies. The discussion emphasizes the underlying chemical principles and the rationale behind specific protocol steps, offering a practical guide for its laboratory-scale preparation. The synthetic routes explored are the Aza-Michael addition and a two-step N-acylation/nucleophilic substitution pathway, each evaluated for efficiency and scalability. This document is intended to serve as a foundational resource for scientists engaged in drug development and chemical synthesis, providing the necessary details to confidently synthesize and utilize this versatile chemical building block.
Compound Identification and Structural Elucidation
3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride is a primary amine salt characterized by a propanamide backbone. Its structure incorporates three key functional groups: a primary amine, a secondary amide, and a primary alcohol. This trifecta of functionality makes the molecule a versatile linker and intermediate. The primary amine serves as a nucleophile or a site for salt formation, the hydroxyl group offers a route for esterification or etherification, and the amide bond is a stable, hydrogen-bonding capable linker. The hydrochloride salt form significantly enhances its solubility in aqueous and polar protic solvents.
The molecular structure is depicted below:
Figure 1: Chemical Structure
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1220037-08-0 | [1][2][3] |
| Molecular Formula | C₅H₁₃ClN₂O₂ | [1][2][3] |
| Molecular Weight | 168.62 g/mol | [1][2][3] |
| SMILES | O=C(NCCO)CCN.[H]Cl | [3] |
| Appearance | Expected to be a white to off-white solid | N/A |
| Solubility | Expected to be soluble in water, methanol, ethanol | N/A |
Retrosynthetic Analysis and Strategic Considerations
The synthesis of the target molecule can be approached from two primary disconnection points, leading to distinct and highly effective strategies. The choice between these pathways often depends on starting material availability, desired purity profile, and scalability.
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C₃-N Bond Disconnection (Aza-Michael Addition): The most straightforward approach involves disconnecting the bond between the β-carbon and the nitrogen of the ethanolamine moiety. This retrosynthesis points to acrylamide and ethanolamine as starting materials. This pathway is highly atom-economical and aligns with "click" chemistry principles.[4]
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Amide Bond Disconnection (N-Acylation): A classic and robust approach involves disconnecting the amide bond. This identifies ethanolamine and a derivative of 3-aminopropanoic acid as precursors. A practical execution of this strategy involves using a bifunctional synthon like 3-chloropropionyl chloride, followed by the introduction of the amino group.
The two strategies are visualized below.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Protocols and Mechanistic Insights
Synthesis via Aza-Michael Addition
This method represents an elegant and efficient approach, leveraging the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[5][6]
Principle: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethanolamine onto the electron-deficient β-carbon of acrylamide. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated by a proton source (often the solvent or another molecule of the amine) to yield the final product, 3-((2-hydroxyethyl)amino)propanamide.[7] The reaction is often self-catalyzed by the amine reactant, though external catalysts can be used.[8] The final step is a simple acidification to produce the hydrochloride salt.
Caption: Experimental workflow for the Michael addition synthesis.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acrylamide (1.0 eq) and a suitable solvent such as ethanol or water.
-
Reagent Addition: Add ethanolamine (1.1 eq) to the solution. The slight excess of ethanolamine ensures the complete consumption of the acrylamide.
-
Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography if necessary, using a gradient of methanol in dichloromethane.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethanol or isopropanol. To this solution, add a solution of hydrogen chloride (1.0-1.1 eq, e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product.
Synthesis via N-Acylation and Nucleophilic Substitution
This classic, two-step approach offers excellent control and is highly reliable, making it a cornerstone of synthetic organic chemistry.[9]
Principle: The first step is a nucleophilic acyl substitution. Ethanolamine's nitrogen atom attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.[9][10] A non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it unreactive.[9] The second step is a standard Sₙ2 reaction where the chlorine atom on the intermediate is displaced by an ammonia source to form the primary amine.
Caption: Experimental workflow for the two-step synthesis.
Experimental Protocol:
Step A: Synthesis of N-(2-hydroxyethyl)-3-chloropropanamide
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve ethanolamine (1.0 eq) and triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add 3-chloropropionyl chloride (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. If using DCM, transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chloro-amide intermediate, which can be used in the next step without further purification or purified by column chromatography.
Step B: Synthesis of 3-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride
-
Reaction Setup: Dissolve the crude N-(2-hydroxyethyl)-3-chloropropanamide from Step A in a solvent such as methanol or ethanol in a pressure-rated vessel.
-
Amination: Add a concentrated solution of ammonia (e.g., a 7N solution in methanol or concentrated aqueous ammonium hydroxide, >10 eq). Seal the vessel tightly.
-
Reaction: Heat the mixture to 60-90°C for 24-48 hours. The high temperature and pressure are necessary to drive the nucleophilic substitution.
-
Workup and Salt Formation: Cool the vessel to room temperature before opening. Remove the solvent under reduced pressure. Purify the resulting residue by an appropriate method (e.g., chromatography or recrystallization). Form the final hydrochloride salt as described in Step 5 of Protocol 4.1.
Expected Characterization Data
Validation of the final product is critical. The following table summarizes the expected spectroscopic data for 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride based on its structure.
Table 2: Expected Spectroscopic Data
| Technique | Expected Key Signals/Values |
| ¹H NMR | Signals corresponding to the -CH₂-NH₃⁺, -CH₂-C(O)-, -C(O)NH-CH₂-, and -CH₂-OH protons. The chemical shifts will be influenced by the solvent (e.g., D₂O or DMSO-d₆). Expect triplet or multiplet patterns due to spin-spin coupling. |
| ¹³C NMR | Resonances for the carbonyl carbon (~170-175 ppm) and the four distinct methylene (-CH₂-) carbons in the aliphatic region. |
| IR (Infrared) | Broad O-H and N-H stretching bands (~3200-3400 cm⁻¹), a strong amide I C=O stretch (~1640-1680 cm⁻¹), and an amide II N-H bend (~1550 cm⁻¹). |
| MS (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 133.1. |
Applications in Research and Development
3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride is not merely a synthetic target but a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Drug Discovery: The primary amine can be used as an anchor point to attach the molecule to a larger scaffold, while the hydroxyl group can be modified to improve pharmacokinetic properties like solubility or to act as a handle for attaching prodrug moieties.
-
Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, molecules with such defined spatial and chemical properties are essential as linkers connecting the targeting moiety to the payload.
-
Materials Science: The amine and hydroxyl groups can participate in polymerization reactions to form functional polyamides or polyurethanes with enhanced hydrophilicity.
Conclusion
This guide has detailed the structure and synthesis of 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride. Two primary synthetic routes, the Aza-Michael addition and a two-step acylation-substitution sequence, have been presented with detailed, practical protocols. The Michael addition offers a more convergent and atom-economical approach, while the acylation route provides a highly controlled, stepwise assembly. The choice of method will be dictated by project-specific requirements. With its versatile functional groups, this compound stands as a valuable building block for innovation in pharmaceutical and materials research.
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